1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride
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Overview
Description
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride is a nitrogen-containing heterocyclic compound. . This compound has garnered interest due to its unique structural features and promising pharmacological properties.
Preparation Methods
The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by further cyclization with a pyridazine precursor . Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it can inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride can be compared with other triazolopyridazine derivatives, such as:
1-{[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant biological activities, including antibacterial and anticancer properties.
1-{[1,2,4]Triazolo[4,3-c]pyridazine derivatives: Known for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H9Cl2N5 |
---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H7N5.2ClH/c7-4-6-10-9-5-2-1-3-8-11(5)6;;/h1-3H,4,7H2;2*1H |
InChI Key |
LZSMGRYWMYIVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)CN.Cl.Cl |
Origin of Product |
United States |
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